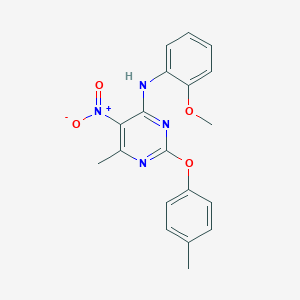
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, inflammation, and infection. It has also been shown to have antioxidant properties and can reduce oxidative stress in cells. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine for lab experiments is its broad range of potential applications, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine research, including exploring its potential applications in drug delivery systems, investigating its effects on the immune system, and studying its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine and its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine involves a multi-step process that includes the reaction of 2-methoxyaniline with 4-methylphenol in the presence of potassium carbonate and copper powder to form 2-(4-methylphenoxy)aniline. This intermediate is then reacted with 6-methyl-2-chloro-4-nitropyrimidine in the presence of sodium hydride to form N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In infectious disease research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have antibacterial and antiviral properties.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-8-10-14(11-9-12)27-19-20-13(2)17(23(24)25)18(22-19)21-15-6-4-5-7-16(15)26-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPBOIDYKCQPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)